
N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(N-(2-hydroxy-3-phenylpropyl)sulfamoyl)-3-methylphenyl)propionamide” is a complex organic compound. It contains several functional groups, including an amide group (-CONH2), a sulfamoyl group (-SO2NH2), a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), and a hydroxy group (-OH). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The presence of multiple functional groups and a phenyl ring suggests that it could have interesting chemical properties, including the ability to participate in a variety of chemical reactions .Scientific Research Applications
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis and characterization of novel chemical entities. Its synthesis often employs catalytic processes, yielding pharmaceutically relevant products . Researchers have explored its chemical reactivity, stability, and solubility, which are crucial for drug development.
Enantioselective Synthesis
An efficient chiral synthesis of the R-enantiomer of this compound was achieved. The β-receptor antagonist N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl] butanamide was synthesized from cost-effective starting materials using an enantiopure chiral reagent. This synthetic strategy demonstrated high enantioselectivity and practicality .
b. Antiarrhythmic Potential: Suppression of premature ventricular contractions by similar compounds has been studied. Researchers may explore whether this compound exhibits antiarrhythmic effects .
c. Hypertension Management: Controlled trials of related compounds, including acebutolol (a β-blocker), have been conducted for hypertension management. Investigating the efficacy of this compound in hypertension treatment could be valuable .
d. Radiolabeling and Distribution: Radioiodinated β-adrenergic antagonists have been synthesized for imaging purposes. Researchers might explore the radiolabeling potential of this compound for diagnostic imaging .
Novel Derivatives
Researchers have synthesized derivatives of this compound, such as N-phenylpropyl–5-substituted indolin-2-one derivatives. These novel derivatives were obtained through knoevenagel condensation, and their biological activities warrant further investigation .
Mechanism of Action
Safety and Hazards
Future Directions
The study of new and complex organic compounds is a vibrant field of research, with potential applications in many areas, including drug development, materials science, and more. Future research on this compound could involve detailed studies of its synthesis, properties, and potential applications .
properties
IUPAC Name |
N-[4-[(2-hydroxy-3-phenylpropyl)sulfamoyl]-3-methylphenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-3-19(23)21-16-9-10-18(14(2)11-16)26(24,25)20-13-17(22)12-15-7-5-4-6-8-15/h4-11,17,20,22H,3,12-13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPCJWAQGKFGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC(CC2=CC=CC=C2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

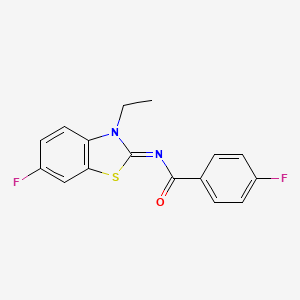
![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)

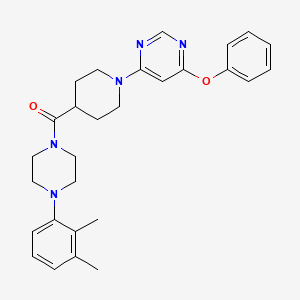
![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)
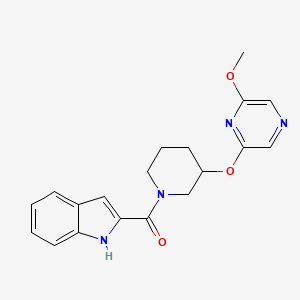
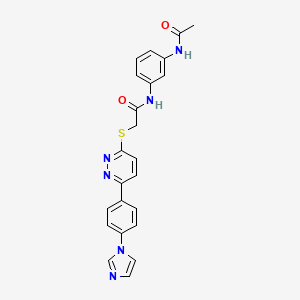
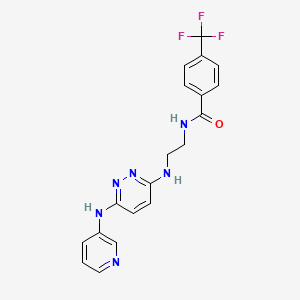
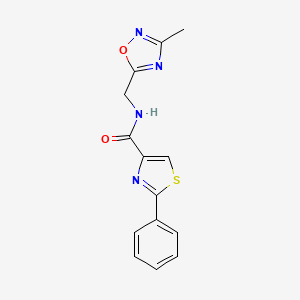
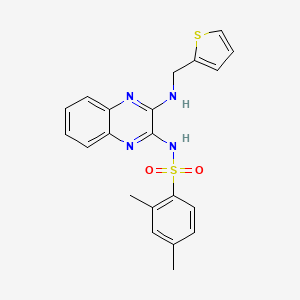
![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2663245.png)
![3-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2663247.png)
![ethyl 3-cyano-2-(3-methoxy-1-methyl-1H-pyrazole-4-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2663249.png)